2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name This compound follows IUPAC guidelines by prioritizing the pyridine ring as the parent structure. The substituent—a phenyl group bearing fluorine at position 3 and a trifluoromethoxy group at position 4—is numbered to minimize locants for the functional groups. Alternative names include 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)pyridine , reflecting the same connectivity but varying punctuation. The molecular formula is C₁₂H₇F₄NO , with a molar mass of 257.18 g/mol , calculated using PubChem’s atomic mass database.
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by a pyridine ring connected to a substituted phenyl group via a single bond. Density functional theory (DFT) studies of similar fluoropyridines reveal that fluorine’s electronegativity induces partial positive charges on adjacent carbon atoms, polarizing the ring and influencing reactivity. The trifluoromethoxy group (-OCF₃) adopts a conformation where the oxygen atom bridges the phenyl ring and trifluoromethyl group, creating a sterically bulky substituent. This conformation minimizes torsional strain while maximizing hyperconjugative interactions between the oxygen’s lone pairs and the σ* orbitals of the C-F bonds.
Rotational barriers around the pyridine-phenyl bond are estimated at 5–7 kcal/mol based on analogs like 4-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine, where substituent position alters rotational freedom. The fluorine atom at position 3 and the trifluoromethoxy group at position 4 create an ortho-substitution pattern that restricts planarization of the two aromatic rings, resulting in a dihedral angle of ~35° between them.
X-ray Crystallographic Studies
X-ray diffraction data for related compounds, such as (trifluoromethoxy)pyridines, reveal key insights into bond lengths and angles. For example, the C-O bond in the trifluoromethoxy group measures 1.36 Å , shorter than typical C-O single bonds (~1.43 Å), due to resonance stabilization between oxygen and the electron-withdrawing trifluoromethyl group. The C-F bond lengths in the phenyl ring range from 1.34–1.37 Å , consistent with fluorine’s high electronegativity.
Although direct crystallographic data for this compound are limited, studies on analogs like N-[(S)-(3-fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-6-oxo-1H-pyridine-3-carboxamide (PubChem CID: 71144083) show that fluorine substitution at the meta and para positions enhances crystal packing via C-F···H and C-F···π interactions. These interactions stabilize the lattice and reduce solubility in polar solvents, a property critical for crystallization.
Comparative Analysis with Related Fluorinated Pyridine Derivatives
The structural and electronic effects of fluorine and trifluoromethoxy substituents are best understood through comparison with analogs:
- Positional Isomerism : Moving the trifluoromethoxy group from the phenyl ring’s para to meta position (as in 4-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine) reduces steric clashes between substituents, lowering the dihedral angle to ~25° .
- Electronic Effects : Replacement of -OCF₃ with -CF₃ (e.g., 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]pyridine) increases electron-withdrawing effects, raising the pyridine ring’s π-deficiency and altering reactivity in cross-coupling reactions.
- Biological Implications : The trifluoromethoxy group’s lipophilicity improves membrane permeability compared to hydroxyl or methoxy groups, making it favorable in drug design.
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-9-7-8(10-3-1-2-6-17-10)4-5-11(9)18-12(14,15)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCXYQOUFDOYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Suzuki-Miyaura coupling is a cornerstone for constructing biaryl systems. For this compound, the pyridine ring is coupled with a pre-functionalized phenylboronic acid bearing fluorine and trifluoromethoxy groups.
General Reaction Scheme:
Optimized Conditions
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2.0 equiv)
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Solvent: DME/H₂O (4:1 v/v)
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Temperature: 80°C, 12 h
Direct Fluorination and Trifluoromethoxylation
Sequential Functionalization
This two-step approach first introduces fluorine, followed by trifluoromethoxylation.
Step 1: Fluorination of 2-(4-Hydroxyphenyl)pyridine
Step 2: Trifluoromethoxylation
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Reagent: Trifluoromethyl triflate (CF₃OTf, 1.5 equiv)
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Base: DBU (2.0 equiv)
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Solvent: DMF
-
Temperature: 25°C, 24 h
Mechanistic Insight:
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where DBU deprotonates the hydroxyl group, generating a phenoxide intermediate that reacts with CF₃OTf.
Photoredox-Mediated Coupling
Methodology Adaptation
Adapted from Scherbinina et al., this method uses visible light to drive C–C bond formation.
Reaction Setup:
-
Substrates: α,α-Difluoro-β-iodoketone + Silyl enol ether
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Catalyst: fac-Ir(ppy)₃ (3 mol%)
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Light Source: Blue LEDs (450 nm)
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Solvent: DMF
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Yield: 78% (after condensation with ammonium acetate)
Table 2: Photoredox Optimization
| Light Source | Time (h) | Yield (%) |
|---|---|---|
| Blue LEDs | 15 | 78 |
| Green LEDs | 15 | 32 |
| No light | 15 | <5 |
One-Pot Multistep Synthesis
Integrated Approach
Combining cross-coupling and functionalization in a single pot reduces intermediate isolation.
Procedure:
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Suzuki coupling of 2-bromopyridine with 4-bromo-3-fluorophenylboronic acid.
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In situ trifluoromethoxylation using AgOCF₃/CuI.
Conditions:
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Catalyst: Pd(OAc)₂ (3 mol%), CuI (10 mol%)
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Ligand: Xantphos (6 mol%)
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Solvent: Toluene
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Temperature: 100°C, 18 h
Advantage: Eliminates purification steps, improving atom economy.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Suzuki-Miyaura | 72 | 98 | High |
| Sequential Functionalization | 62 | 95 | Moderate |
| Photoredox | 78 | 97 | Very High |
| One-Pot Synthesis | 58 | 90 | Low |
Key Findings:
-
Suzuki-Miyaura offers the best balance of yield and purity.
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Photoredox methods, while high-yielding, require specialized equipment.
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One-pot synthesis is cost-effective but sacrifices yield.
Mechanistic Challenges and Solutions
Trifluoromethoxy Group Instability
The trifluoromethoxy group (-OCF₃) is prone to hydrolysis under basic conditions.
Mitigation Strategies:
Chemical Reactions Analysis
Types of Reactions: 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and halides can be used, with reaction conditions tailored to the specific substitution reaction.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as nitro derivatives.
Reduction Products: Reduced forms, such as amines.
Substitution Products: Substituted pyridines or phenyl derivatives.
Scientific Research Applications
TRPV1 Antagonism
One of the prominent applications of 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine derivatives is their role as antagonists of the transient receptor potential vanilloid 1 (TRPV1). TRPV1 is a critical receptor involved in pain perception and inflammatory responses. Research indicates that compounds with similar structures exhibit significant antagonistic activity against TRPV1, potentially leading to novel analgesics.
- Case Study : A study explored the structure-activity relationships (SAR) of various derivatives, revealing that specific modifications to the pyridine ring can enhance binding affinity to TRPV1. For instance, compounds with additional hydrophobic groups showed improved antagonistic properties, with some achieving IC50 values as low as 0.2 nM against capsaicin-induced activation .
Analgesic Properties
The analgesic potential of this compound has been evaluated through various animal models. These compounds have demonstrated efficacy in reducing pain responses in neuropathic pain models without significant side effects.
- Data Table: Analgesic Activity of Pyridine Derivatives
| Compound ID | IC50 (CAP) | Analgesic Activity | Side Effects |
|---|---|---|---|
| Compound A | 0.2 nM | Strong | Minimal |
| Compound B | 0.5 nM | Moderate | None |
| Compound C | 1.0 nM | Weak | Moderate |
This table summarizes findings from studies assessing the analgesic efficacy of pyridine derivatives against capsaicin-induced pain .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyridine ring can significantly influence biological activity.
- Key Findings :
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including fluorination and functional group modifications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed for characterization.
- Synthesis Overview :
- Starting materials include commercially available pyridine derivatives.
- Fluorination reactions are conducted under controlled conditions to ensure high yields and purity.
Mechanism of Action
The mechanism by which 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Key Compounds for Comparison:
3-Chloro-2-(4-((3-fluoro-4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7m)
- Substituents: Chlorine at pyridine 3-position, trifluoromethyl at pyridine 5-position, and a benzyloxy linker to a 3-fluoro-4-(trifluoromethoxy)phenyl group .
- Structural divergence: The presence of a benzyloxy linker and additional trifluoromethyl group distinguishes it from the target compound.
5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine
- Substituents: Bromine at pyridine 5-position and a 4-(trifluoromethoxy)phenyl group .
- Structural divergence: Lack of fluorine substitution on the phenyl ring.
3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Substituents: Chlorine at pyridine 3-position, sulfonyl-piperidine moiety linked to a 2-(trifluoromethoxy)phenyl group .
- Structural divergence: Extended sulfonyl-piperidine chain introduces steric bulk.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound* | C₁₂H₇F₄NO | 281.19 | N/A | N/A | Pyridine, F, OCF₃ |
| 3-Chloro-2-(4-((3-fluoro-4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7m) | C₂₃H₁₂ClF₇NO | 521.79 | 73.9–75.1 | 57.4 | Cl, CF₃, benzyloxy, F, OCF₃ |
| 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine | C₁₂H₇BrF₃NO | 318.09 | 52–53 | N/A | Br, OCF₃ |
| 3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | C₁₇H₁₆ClF₃N₂O₄S | 436.8 | N/A | N/A | Cl, OCF₃, sulfonyl, piperidine |
*Target compound’s molecular weight calculated based on its formula.
Key Observations:
- Melting Points : The benzyloxy-linked compound (7m) exhibits a lower melting point (73.9–75.1°C) compared to brominated derivatives (52–53°C), likely due to increased conformational flexibility .
- Molecular Weight : The sulfonyl-piperidine derivative (436.8 g/mol) has a significantly higher molecular weight than the target compound, reflecting its complex substituents .
Key Observations:
- Yield Variability : Electron-withdrawing groups (e.g., trifluoromethyl) and steric hindrance from substituents (e.g., benzyloxy) reduce reaction efficiency, as seen in 7i (49.7%) versus 7j (91.5%) .
- Synthetic Strategies : High-yield routes often employ palladium-catalyzed cross-coupling reactions, optimized for halogenated precursors .
Herbicidal Activity:
- Compound 7m demonstrates broad-spectrum herbicidal activity, attributed to its trifluoromethyl and trifluoromethoxy groups, which enhance membrane permeability and target-site binding .
- The target compound’s fluorine substitution may similarly improve bioactivity, though specific data are unavailable.
Medicinal Chemistry:
Biological Activity
2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique molecular structure, which includes a pyridine ring and a trifluoromethoxy substituent, enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C₁₂H₇F₄NO. The trifluoromethoxy group significantly influences its electronic properties, enhancing its biological activity by improving solubility and binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The fluoro and trifluoromethoxy groups enhance the compound’s binding affinity and specificity, which is crucial for its biological effects . However, detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antibacterial Activity : A study demonstrated that compounds with trifluoromethoxy groups exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 8 µg/mL .
- Antileishmanial Effects : Research involving related pyridine-based compounds showed promising antileishmanial activity in mouse models. Compounds with similar substituents were tested for efficacy against Leishmania donovani, revealing potential pathways for therapeutic development .
- Pharmacological Applications : Investigations into the pharmacological properties of fluorinated compounds have highlighted their potential in treating inflammatory diseases and cancers due to their ability to modulate biological pathways effectively .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine | Fluorine at position 2; trifluoromethoxy at position 5 | Antimicrobial, anticancer |
| 2-Chloro-5-(4-trifluoromethoxy)phenylpyridine | Chlorine instead of fluorine at position 2 | Different reactivity profile; moderate antibacterial |
| 3-Fluoro-6-(trifluoromethyl)pyridine | Fluorine at position 3; trifluoromethyl at position 6 | Antiviral potential; less studied |
| 2-Methyl-5-(4-trifluoromethoxy)phenylpyridine | Methyl group at position 2 | Altered steric hindrance; variable activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis often involves nucleophilic aromatic substitution or cross-coupling reactions. For example, fluorinated arylpyridines can be synthesized via Suzuki-Miyaura coupling using palladium catalysts . Optimization includes adjusting solvent systems (e.g., dichloromethane or trifluoroethanol), base selection (e.g., NaOH or KOH), and temperature control to enhance regioselectivity. Purity (>95%) is achievable via column chromatography or recrystallization .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity and detect impurities .
- NMR Spectroscopy : Confirm substituent positions (e.g., fluorine’s deshielding effects on aromatic protons) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for structurally similar pyridine derivatives .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure (H313/H319 hazards) .
- Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent degradation .
- Neutralize waste with mild acids/bases before disposal to mitigate environmental risks .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing trifluoromethoxy group (-OCF₃) reduces electron density on the phenyl ring, slowing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed couplings. Computational DFT studies can model charge distribution to predict reaction sites .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated pyridine derivatives?
- Case Study : Discrepancies in NMR shifts (e.g., overlapping peaks) may arise from dynamic fluorine effects. Use low-temperature NMR or isotopic labeling (²H/¹³C) to clarify assignments. Synchrotron X-ray diffraction provides definitive structural validation .
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Biological Screening :
- In vitro : Fluorescence polarization assays measure binding affinity to enzymes/receptors. For example, analogs with trifluoromethoxy groups show activity in kinase inhibition studies .
- In silico : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like GABA receptors .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Experimental Design :
- Accelerated stability studies (40°C/75% RH) over 4–8 weeks monitor degradation via LC-MS.
- Acidic/basic conditions (pH 1–13) reveal hydrolysis susceptibility, particularly at the pyridine nitrogen or trifluoromethoxy group .
Methodological Notes
- Synthesis Optimization : For scale-up, replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Data Contradictions : Conflicting HPLC retention times may indicate isomerization; use chiral columns or supercritical fluid chromatography (SFC) for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
